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Sodium D-glutamate - 28223-73-6

Sodium D-glutamate

Catalog Number: EVT-13867235
CAS Number: 28223-73-6
Molecular Formula: C5H7NNa2O4
Molecular Weight: 191.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium D-glutamate is derived from glutamic acid, which occurs naturally in many foods, including tomatoes and cheese. It can be classified as a flavor enhancer and is often labeled as E621 in food products . The production of sodium D-glutamate has evolved over the years, with three main methods utilized: hydrolysis of vegetable proteins, direct chemical synthesis, and bacterial fermentation, with the latter being the most prevalent today .

Synthesis Analysis

Methods of Synthesis

Technical Details

The fermentation process mimics other fermentation methods used in food production (e.g., yogurt and vinegar). During fermentation, bacteria excrete amino acids into a culture broth from which L-glutamate is isolated. The efficiency of this method continues to improve with advances in biotechnology .

Molecular Structure Analysis

Structure

Sodium D-glutamate exists primarily in its zwitterionic form in solid state:

OOCCH NH3+)(CH2)2COO-\text{OOC}-\text{CH NH}_3^+)-(\text{CH}_2)_2-\text{COO}^-

This structure features an ionic bond between sodium cations (Na+\text{Na}^+) and glutamate anions (C5H8NO4\text{C}_5\text{H}_8\text{N}\text{O}_4^-) .

Data

  • Molar Mass: 169.11 g/mol (anhydrous), 187.12 g/mol (monohydrate)
  • Melting Point: 232 °C
  • Solubility: Highly soluble in water (740 g/L at 20 °C) .
Chemical Reactions Analysis

Reactions

Sodium D-glutamate undergoes various chemical reactions depending on conditions:

  1. Decomposition: At temperatures above 232 °C, it decomposes to release toxic nitrogen oxides and sodium oxides.
  2. Dissociation: In aqueous solutions, it dissociates into sodium ions and glutamate ions:
NaC5H8NO4Na++C5H8NO4\text{NaC}_5\text{H}_8\text{N}\text{O}_4\rightarrow \text{Na}^++\text{C}_5\text{H}_8\text{N}\text{O}_4^-
  1. Maillard Reaction: In the presence of sugars at high temperatures, it participates in Maillard reactions, contributing to browning in cooked foods .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 26.2 g/cm³ for saturated solutions at 20 °C
  • Crystallization: Forms a pentahydrate when cooled below -8 °C .

Chemical Properties

  • pH Range: Solutions typically have a pH between 6.7 and 7.2.
  • Stability: Generally stable under food-processing conditions; does not break down during cooking.
  • Insolubility: Insoluble in common organic solvents like ether .
Applications

Sodium D-glutamate has diverse applications beyond culinary uses:

  1. Flavor Enhancer: Widely used in soups, sauces, snacks, and processed foods to enhance savory flavors.
  2. Food Industry: Commonly added to stock cubes and gravies for improved taste.
  3. Scientific Research: Utilized in studies investigating amino acid metabolism and neurotransmitter functions due to its role as a neurotransmitter precursor .

Properties

CAS Number

28223-73-6

Product Name

Sodium D-glutamate

IUPAC Name

disodium;(2R)-2-aminopentanedioate

Molecular Formula

C5H7NNa2O4

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C5H9NO4.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1

InChI Key

PXEDJBXQKAGXNJ-HWYNEVGZSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])N.[Na+].[Na+]

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